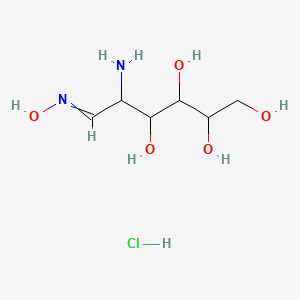

D-Glucosamine oxime hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSKNFHFTDIXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=NO)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Glucosamine Oxime Hydrochloride: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucosamine, an amino sugar naturally occurring in the body, and its various derivatives have garnered significant interest for their therapeutic potential, particularly in the management of inflammatory conditions such as osteoarthritis. While the anti-inflammatory mechanisms of D-glucosamine and several of its derivatives are increasingly understood, the specific mode of action for D-Glucosamine oxime hydrochloride remains an area of active investigation. This technical guide synthesizes the current understanding of the anti-inflammatory effects of glucosamine (B1671600) compounds to propose a putative mechanism of action for this compound. It is hypothesized that, like its parent compound, this compound exerts its effects through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. This document provides a detailed overview of this proposed mechanism, supported by generalized experimental protocols and data representations typical for this class of molecules, to guide future research and drug development efforts.

Introduction

D-Glucosamine is a fundamental building block for glycosaminoglycans, essential components of cartilage and other connective tissues.[1][2] Beyond its structural role, D-glucosamine and its derivatives have been shown to possess significant anti-inflammatory properties.[3][4][5] this compound is a derivative where the aldehyde group of glucosamine is converted to an oxime. This modification is suggested to enhance the molecule's reactivity and potential biological activity.[6] While specific studies on the mechanism of action of this compound are limited, the extensive research on related glucosamine compounds provides a strong foundation for a hypothesized mechanism centered on the inhibition of inflammatory signaling cascades.

Putative Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary proposed mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or cytokines like Interleukin-1β (IL-1β), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[7]

It is hypothesized that this compound, potentially more effectively due to its oxime moiety, interferes with this cascade. The proposed points of intervention include:

-

Inhibition of IκB degradation: Preventing the release of NF-κB for nuclear translocation.

-

Inhibition of NF-κB nuclear translocation: Directly or indirectly blocking the movement of NF-κB into the nucleus.

-

Inhibition of NF-κB DNA binding: Preventing the transcription factor from binding to the promoter regions of pro-inflammatory genes.[7]

Signaling Pathway Diagram

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Downstream Effects: Reduction of Pro-inflammatory Mediators

The inhibition of the NF-κB pathway by this compound is expected to lead to a significant reduction in the production of key pro-inflammatory mediators.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

iNOS is an enzyme that produces large amounts of nitric oxide (NO), a key mediator of inflammation. Overproduction of NO can lead to tissue damage. By inhibiting NF-κB, this compound is expected to downregulate the expression of the iNOS gene, leading to decreased NO production.

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators that contribute to pain and swelling. Similar to iNOS, the expression of COX-2 is regulated by NF-κB. Therefore, this compound is anticipated to reduce COX-2 expression and subsequent prostaglandin (B15479496) production.

Reduction of Pro-inflammatory Cytokines

The expression of numerous pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), is under the control of NF-κB. Inhibition of this pathway would lead to a decrease in the production of these cytokines, thereby dampening the overall inflammatory response.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data to illustrate the expected effects of this compound based on typical findings for glucosamine derivatives.

| Concentration (µM) | NO Production (% of Control) | iNOS Expression (% of Control) |

| 0 (LPS only) | 100% | 100% |

| 10 | 85% | 90% |

| 50 | 60% | 65% |

| 100 | 35% | 40% |

| 200 | 15% | 20% |

| Table 1: Hypothetical dose-dependent inhibition of nitric oxide (NO) production and iNOS expression in LPS-stimulated macrophages. |

| Concentration (µM) | PGE₂ Production (% of Control) | COX-2 Expression (% of Control) |

| 0 (LPS only) | 100% | 100% |

| 10 | 90% | 92% |

| 50 | 65% | 70% |

| 100 | 40% | 45% |

| 200 | 20% | 25% |

| Table 2: Hypothetical dose-dependent inhibition of prostaglandin E₂ (PGE₂) production and COX-2 expression in LPS-stimulated macrophages. |

| Concentration (µM) | IL-1β Release (% of Control) | TNF-α Release (% of Control) |

| 0 (LPS only) | 100% | 100% |

| 10 | 88% | 90% |

| 50 | 62% | 68% |

| 100 | 38% | 42% |

| 200 | 18% | 22% |

| Table 3: Hypothetical dose-dependent inhibition of pro-inflammatory cytokine release from LPS-stimulated macrophages. |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to validate the putative mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling studies).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After cell treatment, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite (B80452) standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκB, IκB, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Collect the cell culture supernatant after treatment.

-

Use commercially available ELISA kits for the quantification of IL-1β, IL-6, and TNF-α according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and samples to the wells.

-

Add the detection antibody.

-

Add the avidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating the anti-inflammatory effects.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the wealth of data on related glucosamine compounds strongly suggests a potent anti-inflammatory role mediated through the inhibition of the NF-κB signaling pathway. The oxime functional group may enhance the efficacy of this inhibition.

Future research should focus on direct experimental validation of this putative mechanism. Head-to-head studies comparing the potency of this compound with D-glucosamine and other derivatives would be invaluable. Furthermore, elucidation of the specific molecular interactions between this compound and components of the NF-κB pathway will be crucial for a complete understanding of its mechanism and for the rational design of more potent anti-inflammatory agents. Investigation into other potential pathways, such as the p38 MAPK and NLRP3 inflammasome pathways, is also warranted.

References

- 1. Glucosamine hydrochloride for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Glucosamine Use, Inflammation, and Genetic Susceptibility, and Incidence of Type 2 Diabetes: A Prospective Study in UK Biobank - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. A novel glucosamine derivative exerts anti-inflammatory actions via inhibition of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Pathways Involving D-Glucosamine Oxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucosamine oxime hydrochloride, a derivative of the naturally occurring amino sugar D-Glucosamine, is a compound of growing interest in biochemical research and pharmaceutical development. While direct experimental data on the specific biochemical interactions of this compound are limited, its metabolic fate and cellular effects are largely inferred from the well-established pathways of its parent compound, D-Glucosamine. This technical guide provides a comprehensive overview of the core biochemical pathways involving D-Glucosamine, with a particular focus on the Hexosamine Biosynthetic Pathway (HBP) and its downstream effector, O-GlcNAcylation. This document aims to serve as a foundational resource for researchers investigating the biological activities of this compound and other glucosamine (B1671600) derivatives.

Introduction to D-Glucosamine and its Oxime Hydrochloride Derivative

D-Glucosamine is an essential precursor in the biosynthesis of glycosylated proteins and lipids.[1] It is naturally synthesized in the body and is a fundamental component of various structural polymers like chitin.[2] this compound is a synthetically modified form of D-Glucosamine where the aldehyde group is converted to an oxime. This modification can alter the molecule's chemical reactivity and biological activity, making it a subject of research for potential therapeutic applications, including in the management of osteoarthritis and other inflammatory conditions.[3][4] While it is used as a biochemical reagent, detailed studies on its specific pathway interactions are not yet widely published.[5][6]

The Hexosamine Biosynthetic Pathway (HBP): The Central Hub

The primary metabolic route for D-Glucosamine is the Hexosamine Biosynthetic Pathway (HBP).[3][7] This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the key end-product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[5][8] UDP-GlcNAc is a critical substrate for two major forms of protein glycosylation: N-linked glycosylation and O-linked N-acetylglucosamine (O-GlcNAc) modification.[7][9]

D-Glucosamine can enter the HBP by being phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6P), thereby bypassing the first and rate-limiting step of the de novo pathway, which is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[10][11] This direct entry can significantly increase the flux through the HBP.

Diagram of the Hexosamine Biosynthetic Pathway

O-GlcNAcylation: A Key Downstream Signaling Mechanism

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[9] This process is catalyzed by O-GlcNAc transferase (OGT), which uses UDP-GlcNAc as the sugar donor. The removal of O-GlcNAc is mediated by O-GlcNAcase (OGA).[9]

Due to its dynamic nature, O-GlcNAcylation is often compared to phosphorylation and plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability.[9][11] By increasing the intracellular pool of UDP-GlcNAc, D-Glucosamine and its derivatives can enhance protein O-GlcNAcylation, thereby influencing numerous signaling pathways.

Diagram of O-GlcNAcylation Cycling

Other Implicated Signaling Pathways

Recent studies have begun to elucidate the broader impact of D-Glucosamine on cellular signaling, extending beyond the HBP.

-

AMPK/mTOR Pathway: D-Glucosamine has been shown to induce circadian phase delay by promoting the degradation of the core clock protein BMAL1. This effect is mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[12] This finding suggests a role for glucosamine in modulating cellular metabolism and circadian rhythms independently of O-GlcNAcylation.[12]

-

Myoblast Proliferation and Differentiation: In skeletal muscle cells, glucosamine has been observed to inhibit myoblast proliferation and differentiation. These effects are associated with distinct signaling pathways, including the inhibition of Stat3 and S6K phosphorylation, and the induction of endoplasmic reticulum (ER) stress.

Logical Diagram of D-Glucosamine's Effect on the AMPK/mTOR Pathway

Experimental Protocols: General Methodologies

5.1. Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be used depending on the research question, such as hepatocytes (e.g., HepG2), adipocytes (e.g., 3T3-L1), muscle cells (e.g., C2C12), or cancer cell lines.

-

Treatment: Cells are typically cultured to a desired confluency and then treated with varying concentrations of D-Glucosamine or its derivatives for specific time periods. A vehicle control (e.g., PBS or media) should always be included.

5.2. Western Blotting for Protein Expression and Post-Translational Modifications

-

Objective: To detect changes in the expression levels of key proteins in the HBP and related signaling pathways, and to assess changes in O-GlcNAcylation.

-

General Protocol:

-

Cell lysis and protein extraction.

-

Protein quantification using a standard assay (e.g., BCA assay).

-

SDS-PAGE to separate proteins by size.

-

Transfer of proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking of non-specific binding sites.

-

Incubation with primary antibodies specific to the target proteins (e.g., anti-OGT, anti-OGA, anti-O-GlcNAc (RL2 or CTD110.6), anti-AMPK, anti-phospho-AMPK, etc.).

-

Incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection using a chemiluminescent substrate and imaging.

-

5.3. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure changes in the gene expression of enzymes involved in the HBP and other target pathways.

-

General Protocol:

-

RNA extraction from treated and control cells.

-

Reverse transcription of RNA to cDNA.

-

qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probes.

-

Analysis of gene expression levels, often normalized to a housekeeping gene.

-

Quantitative Data

As of the date of this document, specific quantitative data such as IC50 values, binding constants, or enzyme kinetics for this compound are not available in peer-reviewed literature. Research in this area is ongoing. For its parent compound, D-Glucosamine, the biological effects are typically observed in cell culture at concentrations ranging from low to high millimolar.

Conclusion and Future Directions

This compound represents an intriguing molecule for further investigation. Its biochemical and cellular effects are likely to be closely related to those of D-Glucosamine, primarily through the modulation of the Hexosamine Biosynthetic Pathway and subsequent O-GlcNAcylation. The presence of the oxime group may, however, confer unique properties, such as altered stability, cell permeability, or interaction with specific enzymes. Future research should focus on directly assessing the impact of this compound on the HBP, its potential as a modulator of O-GlcNAcylation, and its effects on other key signaling pathways. The generation of quantitative data will be crucial for understanding its potency and potential as a therapeutic agent.

References

- 1. D-Glucosamine hydrochloride | 66-84-2 [chemicalbook.com]

- 2. acs.org [acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ablybio.cn [ablybio.cn]

- 8. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucosamine Mediated Hexosamine Biosynthesis Pathway Activation Utilizes ATF4 to Promote “Exercise-Like” Angiogenesis and Perfusion Recovery in PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 生化试剂 | MCE [medchemexpress.cn]

- 11. D-Glucosamine-oxime hydrochloride | 54947-34-1 | MG07026 [biosynth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of D-Glucosamine Oxime Hydrochloride from Chitin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-Glucosamine oxime hydrochloride, a valuable derivative of glucosamine (B1671600) with applications in pharmaceutical and biochemical research. The synthesis is a two-step process beginning with the abundant biopolymer chitin (B13524). The first step involves the acid hydrolysis of chitin to produce D-Glucosamine hydrochloride. The subsequent step is the conversion of D-Glucosamine hydrochloride to its corresponding oxime. This document details the experimental protocols, presents quantitative data from various methodologies, and illustrates the process workflows and chemical pathways.

Part 1: Synthesis of D-Glucosamine Hydrochloride from Chitin

The conversion of chitin, a polymer of N-acetylglucosamine, into D-Glucosamine hydrochloride is achieved through acid hydrolysis. This process simultaneously cleaves the β-(1,4)-glycosidic bonds linking the monomer units and deacetylates the N-acetyl group to an amino group, which is then protonated in the acidic medium. Concentrated hydrochloric acid is the most common reagent for this transformation.

Experimental Protocol: Acid Hydrolysis of Chitin

This protocol is a composite method based on established procedures.[1][2][3]

-

Preparation of Chitin: Raw chitin source, such as shrimp or crab shells, is first demineralized to remove calcium carbonate. The shells are ground and treated with dilute hydrochloric acid (e.g., 0.5 M or ~6 N) until effervescence ceases.[1][2][3] The demineralized material is then filtered, washed with water until neutral, and dried. For higher purity, a subsequent deproteinization step using a sodium hydroxide (B78521) solution (e.g., 1.0 M) at reflux can be performed.[3]

-

Hydrolysis: The purified and dried chitin is placed in a round-bottom flask. Concentrated hydrochloric acid (37% or 12 M) is added.[3][4] The mixture is heated, typically on a boiling water bath or at a controlled temperature between 85-100°C, for 2 to 4 hours with continuous stirring.[3][4][5] During this step, the chitin dissolves and the solution typically turns dark brown.

-

Decolorization: After hydrolysis, the solution is cooled slightly (e.g., to 60°C) and may be diluted with water. Activated charcoal (Norit or equivalent) is added to the solution, which is then stirred for 30-60 minutes at around 60°C to decolorize it.[1][2][3]

-

Filtration and Concentration: The hot solution is filtered through a filter aid (e.g., Celite) to remove the activated charcoal and any other solids. The resulting pale-yellow filtrate is then concentrated under reduced pressure at approximately 50°C until the volume is significantly reduced and crystallization begins.[1][2]

-

Crystallization and Purification: The concentrated solution is cooled, and ethanol (B145695) is added to precipitate the D-Glucosamine hydrochloride as white crystals.[3][4] The solution is allowed to stand, often refrigerated, to maximize crystal formation.

-

Isolation and Drying: The crystals are collected by filtration (e.g., using a sintered-glass filter), washed with 95% ethanol, and then dried in an oven or under vacuum at 50-60°C.[1][2][4] The final product is white, crystalline D-Glucosamine hydrochloride.

Quantitative Data for Chitin Hydrolysis

The efficiency of chitin hydrolysis is influenced by several factors, including acid concentration, temperature, reaction time, and the solid-to-liquid ratio. The table below summarizes conditions and outcomes from various reported methods.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Starting Material | Dry Chitin (from crab shells) | Chitin Powder | Chitin | Chitosan |

| Acid | Conc. HCl (sp. gr. 1.18) | 12 M HCl | Conc. HCl (37%) | 14.4% w/v HCl |

| Solid/Liquid Ratio | 1:5 (g/mL) | 1:20 (g/mL) | Not specified | 1:30 (g/mL) |

| Temperature | Boiling water bath (~100°C) | 85°C | 90°C | 80°C |

| Time | 2.5 hours | Not specified | 2 hours | 6 hours |

| Yield | 60-70% | 58% | Not specified | 12% (from Chitosan) |

| Reference | [2] | [4][6] | [3] | [7] |

Experimental Workflow: Chitin to D-Glucosamine HCl

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. embibe.com [embibe.com]

- 3. Enzymatic synthesis of D-glucosaminic acid from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE [vedantu.com]

- 5. `D(+)` glucose reacts with hydroxylamine and yields an oxime. The structure of the oxime would be `:` [allen.in]

- 6. unacademy.com [unacademy.com]

- 7. Glucose reacts with hydroxylamine to form an oxime and also adds a molecu.. [askfilo.com]

An In-depth Technical Guide to D-Glucosamine Oxime Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine oxime hydrochloride is a derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for various macromolecules, including glycoproteins and glycosaminoglycans. The introduction of an oxime functional group enhances the reactivity of the parent molecule, making this compound a valuable intermediate in organic synthesis and a compound of interest for medicinal chemistry and biochemical research. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Properties

This compound is the hydrochloride salt of the oxime formed from D-glucosamine. The structure combines the polyhydroxylated amino sugar backbone with a C=N-OH functional group.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | This compound | D-Glucosamine Hydrochloride (for comparison) |

| CAS Number | 54947-34-1[1][2] | 66-84-2[3] |

| Molecular Formula | C₆H₁₄N₂O₅·HCl | C₆H₁₃NO₅·HCl[3] |

| Molecular Weight | 230.65 g/mol [2] | 215.63 g/mol [3] |

| Appearance | White to off-white crystalline powder[2] | White crystal[4] |

| Melting Point | Not available | 190-194 °C (decomposes)[5] |

| Solubility | Soluble in water. | Soluble in water (100 mg/mL), slightly soluble in methanol, insoluble in other organic solvents.[3][4] |

| Optical Rotation | [α]20/D = -5 to -9° (c=2 in H₂O)[2] | +72.5° (c=2 in H₂O, after 5 hours)[5] |

| pKa | Not available | 7.58 (for the amino group of glucosamine)[6] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR | Shifts observed in D₂O (399.65 MHz): δ 7.608, 4.24, 4.23, 3.843, 3.782, 3.68, 3.65 ppm. In DMSO-d₆ (399.65 MHz): δ 11.5, 7.393, 3.954, 3.871, 3.582, 3.51, 3.45, 3.293 ppm.[7] |

| ¹³C NMR | Spectral data for the E- and Z-oximes of D-glucosamine in D₂O are available in spectral databases.[8] |

| IR Spectroscopy | Characteristic peaks for D-glucosamine hydrochloride include O-H and N-H stretching (3370-3300 cm⁻¹), NH₂ bending (1615 cm⁻¹), and secondary alcohol -OH (1094 cm⁻¹).[9] |

| Mass Spectrometry | The protonated molecular ion [M+H]⁺ for D-glucosamine is observed at m/z 180.0875.[10] For D-glucosamine hydrochloride, a peak at m/z 180.21 [M-Cl]⁺ is observed.[11] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aldoximes from aldehydes.

Objective: To synthesize this compound from D-glucosamine hydrochloride.

Materials:

-

D-Glucosamine hydrochloride

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Mortar and pestle (for solid-phase reaction)

-

Filtration apparatus

Procedure:

Method A: Reaction in Solution

-

Dissolve D-glucosamine hydrochloride (1 equivalent) in a minimal amount of water in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.2 equivalents) in water to the flask.

-

Attach a reflux condenser and heat the mixture with stirring at 60-80°C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by crystallization, potentially after concentration of the solvent under reduced pressure.

Method B: Solid-Phase Grinding

-

In a mortar, combine D-glucosamine hydrochloride (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and anhydrous sodium carbonate (1.5 equivalents).

-

Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes.

-

Let the mixture stand for a specified period (e.g., 1-2 hours), periodically grinding.

-

Add a small amount of water to the mortar and filter the solid product.

-

Wash the solid with cold ethanol and dry under vacuum.

Below is a conceptual workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of glucosamine.

Objective: To determine the purity of this compound by HPLC.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Primesep S or a similar mixed-mode or HILIC column.

-

Mobile Phase: Acetonitrile (B52724)/Water with a buffer (e.g., ammonium (B1175870) formate).

-

This compound sample.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Procedure:

-

Preparation of Mobile Phase: Prepare a mobile phase of, for example, 50:50 (v/v) acetonitrile and 40 mM ammonium formate (B1220265) (pH 3.0).[12] Filter and degas the mobile phase.

-

Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Processing: Determine the peak area of this compound and calculate the purity of the sample.

The following diagram illustrates the analytical workflow for HPLC characterization.

Caption: A standard workflow for the characterization of this compound by HPLC.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the biological activities of its parent compound, D-glucosamine, are well-documented. D-glucosamine has been shown to inhibit the proliferation of cancer cells by affecting key signaling molecules.[13] Notably, D-glucosamine can inhibit the activity of p70S6 Kinase (p70S6K), a crucial regulator of protein synthesis and cell growth.[13] This inhibition occurs through the dephosphorylation of p70S6K and its downstream targets, such as ribosomal protein S6 (RPS6).[13] It is important to note that this effect appears to be independent of the mTOR signaling pathway.[13]

The diagram below illustrates the putative inhibitory effect of D-glucosamine on the p70S6K signaling pathway. It is hypothesized that this compound may exhibit similar activities, though this requires experimental verification.

Caption: A diagram showing the inhibitory effect of D-glucosamine on the p70S6K signaling pathway.

Conclusion

This compound is a chemically interesting derivative of D-glucosamine with potential applications in various research and development areas. This guide has provided a consolidated overview of its chemical properties, structure, and adaptable experimental protocols for its synthesis and characterization. While the specific biological activities of the oxime derivative require further investigation, the known effects of the parent compound, D-glucosamine, on cellular signaling pathways provide a strong basis for future research. The information presented herein is intended to serve as a valuable resource for scientists and professionals working with this compound.

References

- 1. D-Glucosamine-oxime hydrochloride | 54947-34-1 | MG07026 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. D-(+)-グルコサミン 塩酸塩 ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. ulprospector.com [ulprospector.com]

- 5. D-Glucosamine hydrochloride | 66-84-2 [chemicalbook.com]

- 6. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-GLUCOSAMINE-OXIME HYDROCHLORIDE(54947-34-1) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

Early Research on D-Glucosamine Oxime Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine, an amino sugar first isolated in 1876 by Georg Ledderhose from the acid hydrolysis of chitin (B13524), has been a subject of scientific inquiry for over a century.[1] Its derivatives have been explored for various chemical and biological properties. Among these, D-Glucosamine oxime hydrochloride represents a key intermediate in the study of sugar chemistry and the synthesis of novel compounds. This technical guide delves into the early research on this compound, providing a detailed look at its synthesis, chemical properties, and the foundational experimental work.

Core Chemical Data

Early research focused on the fundamental physicochemical properties of D-Glucosamine and its derivatives. The following table summarizes key quantitative data for the parent compound, D-Glucosamine hydrochloride, which serves as the starting material for the synthesis of its oxime.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₅ | Organic Syntheses, 1941 |

| Molecular Weight | 215.63 g/mol | Organic Syntheses, 1941 |

| Optical Rotation [α]D²⁵·⁵ | +68.8° to +70.1° (c=4.75 in water) | Organic Syntheses, 1941 |

| Appearance | White crystalline product | Organic Syntheses, 1941 |

| Yield from Chitin | 60-70% (based on 40g of dry chitin) | Organic Syntheses, 1941 |

Experimental Protocols

Preparation of D-Glucosamine Hydrochloride from Natural Sources (Early 20th Century Method)

This protocol is based on the methods reported by early 20th-century chemists such as Irvine, McNicoll, and Hynd, and later detailed in Organic Syntheses.

a. Decalcification of Raw Material:

-

Two hundred grams of finely powdered, dried crab shells are placed in a 2-liter beaker.

-

Dilute (approximately 6 N) commercial hydrochloric acid is slowly added until effervescence ceases. The mixture is allowed to stand for 4 to 6 hours to ensure complete removal of calcium carbonate.

-

The residue is filtered, washed with water until neutral to litmus, and dried at 50–60 °C. The typical yield of crude chitin is around 70g.

b. Hydrolysis of Chitin:

-

To 40g of the dried chitin in a 500-ml beaker, 200 ml of concentrated hydrochloric acid (sp. gr. 1.18) is added.

-

The mixture is heated on a boiling water bath for 2.5 hours with continuous mechanical agitation until the solution is complete.

-

Following hydrolysis, 200 ml of water and 4g of Norit (activated carbon) are added. The solution is maintained at approximately 60°C and stirred for one hour for decolorization.

c. Isolation and Purification:

-

The solution is filtered through a filter aid.

-

The filtrate is concentrated under diminished pressure at 50°C to a volume of 10–15 ml.

-

The resulting white crystals of glucosamine (B1671600) hydrochloride are washed onto a sintered-glass filter with 95% ethanol (B145695).

-

The final white crystalline product, after washing with 95% ethanol and drying, weighs between 24–28 g.

Synthesis of this compound

a. Reaction Setup:

-

D-Glucosamine hydrochloride is dissolved in an aqueous or alcoholic solvent.

-

A solution of hydroxylamine (B1172632) hydrochloride, neutralized with a suitable base (such as sodium carbonate or sodium hydroxide) to generate free hydroxylamine, is prepared separately.

-

The hydroxylamine solution is then added to the D-Glucosamine hydrochloride solution.

b. Reaction Conditions:

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction between the carbonyl group of the open-chain form of D-Glucosamine and hydroxylamine.

-

The progress of the reaction would have been monitored by changes in optical rotation or by the crystallization of the product.

c. Isolation of the Product:

-

Upon completion of the reaction, the this compound is isolated by crystallization, often induced by the addition of a less polar solvent like ethanol or by cooling the reaction mixture.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Chemical Structure and Properties

D-Glucosamine in solution exists in equilibrium between its cyclic hemiacetal forms (α- and β-pyranose) and a small amount of the open-chain aldehyde form. It is this open-chain form that reacts with hydroxylamine to form the oxime.

The structure of this compound is characterized by the presence of the oxime functional group (-CH=NOH) at the C1 position. Early studies on other sugar oximes, such as D-glucose oxime, revealed that they can exist as a mixture of syn and anti isomers and can also cyclize. It was established that D-glucose oxime exists in the cyclic β-pyranose form in its solid state.

Logical Relationships and Experimental Workflow

The synthesis of this compound follows a logical progression from the isolation of the starting material to the final derivatization.

Caption: Workflow for the synthesis of this compound.

The reaction pathway for the formation of the oxime from the open-chain form of D-Glucosamine is a classic condensation reaction.

Caption: Condensation reaction for the formation of D-Glucosamine oxime.

Conclusion

The early research on this compound laid the groundwork for the study of amino sugar derivatives. The methods developed for the isolation of D-Glucosamine hydrochloride from natural sources and the subsequent synthesis of its oxime were significant achievements in carbohydrate chemistry. While detailed biological studies on this specific compound from that era are scarce in the available literature, the chemical knowledge gained from its synthesis and characterization was instrumental for later developments in medicinal chemistry and glycobiology. This guide provides a concise overview of this foundational work for contemporary researchers in the field.

References

D-Glucosamine Derivatives as Precursors in Glycosaminoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosaminoglycans (GAGs) are essential biopolymers with diverse physiological roles, and their synthesis is a key area of research in fields ranging from regenerative medicine to oncology. D-glucosamine and its derivatives are fundamental precursors in the biosynthesis of GAGs, serving as the foundation for the repeating disaccharide units that constitute these complex polysaccharides. This technical guide provides an in-depth overview of the role of D-glucosamine derivatives, particularly D-glucosamine hydrochloride, as precursors in GAG synthesis. While the focus remains on commonly studied and utilized glucosamine (B1671600) compounds due to a notable lack of specific research on D-glucosamine oxime hydrochloride in this context, this document furnishes researchers with the foundational knowledge, experimental protocols, and an understanding of the signaling pathways governing glucosamine-mediated GAG production.

Introduction to Glycosaminoglycans (GAGs)

Glycosaminoglycans are long, unbranched polysaccharides consisting of repeating disaccharide units. These units are typically composed of an amino sugar (either N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (such as glucuronic acid or iduronic acid). The major classes of GAGs include:

-

Hyaluronic Acid: A non-sulfated GAG found in the extracellular matrix of connective, epithelial, and neural tissues.

-

Chondroitin (B13769445) Sulfate (B86663) and Dermatan Sulfate: Sulfated GAGs that are important structural components of cartilage.

-

Heparan Sulfate and Heparin: Highly sulfated GAGs involved in a variety of biological processes, including cell signaling and anticoagulation.

-

Keratan Sulfate: A sulfated GAG found in cartilage, bone, and the cornea.

The biosynthesis of these complex molecules is a multi-step enzymatic process that occurs in the Golgi apparatus of the cell.

The Hexosamine Biosynthetic Pathway: The Gateway for GAG Synthesis

The entry point for glucosamine into GAG synthesis is the Hexosamine Biosynthetic Pathway (HBP). This pathway converts glucose to uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical activated sugar nucleotide that serves as the donor of GlcNAc residues for the growing GAG chain. Exogenously supplied D-glucosamine can also enter this pathway after being phosphorylated to glucosamine-6-phosphate.

Caption: The Hexosamine Biosynthetic Pathway (HBP) illustrating the entry of glucose and D-glucosamine.

D-Glucosamine and its Derivatives as Precursors

D-glucosamine is a naturally occurring amino sugar and a fundamental building block for GAGs.[1] In supplementation and research, it is commonly available as D-glucosamine hydrochloride and D-glucosamine sulfate. These salts are used to improve the stability of the glucosamine molecule.

While this compound is available as a biochemical reagent, a thorough review of the scientific literature reveals a lack of studies specifically investigating its role or efficacy as a direct precursor for GAG synthesis.[2][3] Therefore, the quantitative data and experimental protocols provided in this guide are based on studies using D-glucosamine and its more common hydrochloride and sulfate salts. It is plausible that the oxime derivative would first be metabolized to D-glucosamine to enter the HBP, but this has not been experimentally verified in the context of GAG synthesis.

Quantitative Data on GAG Synthesis with Glucosamine Derivatives

Several studies have demonstrated the ability of exogenous glucosamine to increase GAG synthesis in various cell types. The following table summarizes representative quantitative findings.

| Cell Type | Glucosamine Derivative | Concentration | Observed Effect on GAG Synthesis | Reference |

| Human Osteoarthritic Synovium | Glucosamine Hydrochloride | 0.5 mM | ~2-fold increase in hyaluronic acid production | [4][5] |

| Human Osteoarthritic Synovium | Glucosamine Hydrochloride | 5 mM | ~4-fold increase in hyaluronic acid production | [4][5] |

| Wound and Normal Skin Fibroblasts | D-[6-³H] glucosamine | Not specified | 28% average increase in total glycosaminoglycan synthesis | [6] |

| Bovine Chondrocytes | Glucosamine Hydrochloride | 1 mM | Reduced proteoglycan synthesis compared to growth factor control | [7] |

| Vascular Smooth Muscle Cells | Glucosamine | Not specified | Inhibition of proteoglycan synthesis due to ATP depletion | [8] |

It is important to note that the effects of glucosamine on GAG synthesis can be dose-dependent and cell-type specific. High concentrations of glucosamine have been shown to inhibit proteoglycan synthesis in some cell types, potentially due to the depletion of cellular ATP.[8]

Experimental Protocols

In Vitro Glycosaminoglycan Synthesis using Glucosamine Precursors in Fibroblast Cell Culture

This protocol provides a general framework for stimulating and measuring GAG synthesis in cultured fibroblasts using a glucosamine precursor.

Materials:

-

Human dermal fibroblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

D-glucosamine hydrochloride (or other derivative)

-

D-[6-³H]glucosamine (for radiolabeling)

-

Phosphate (B84403) Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cetylpyridinium chloride (CPC) solution

-

Hyaluronidase (B3051955) solution

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed fibroblasts into 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere and grow to confluence.

-

Stimulation: Once confluent, replace the growth medium with DMEM containing 1% FBS and the desired concentration of D-glucosamine hydrochloride (e.g., 0.5 mM or 5 mM). A control group without added glucosamine should be included.

-

Radiolabeling: To each well, add D-[6-³H]glucosamine to a final concentration of 1-5 µCi/mL.[6]

-

Incubation: Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabeled precursor into newly synthesized GAGs.

-

Harvesting:

-

Medium: Collect the culture medium from each well.

-

Cell Layer: Wash the cell layer with PBS, then lyse the cells with a suitable lysis buffer.

-

-

GAG Precipitation:

-

To an aliquot of the collected medium and cell lysate, add CPC solution to precipitate the GAGs.

-

Incubate at room temperature for 1 hour.

-

Centrifuge to pellet the GAG-CPC complex.

-

Wash the pellet with a salt solution to remove unincorporated radiolabel.

-

-

Quantification of Total GAGs:

-

Resuspend the GAG pellet in water.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter. This represents the total newly synthesized GAGs.

-

-

Quantification of Hyaluronic Acid and Sulfated GAGs:

-

To a separate aliquot of the precipitated GAGs, add hyaluronidase solution and incubate to specifically digest hyaluronic acid.[6]

-

Re-precipitate the remaining sulfated GAGs with CPC.

-

Measure the radioactivity in the supernatant (hyaluronic acid fragments) and the pellet (sulfated GAGs) separately.

-

Caption: General workflow for in vitro GAG synthesis and quantification.

Quantification of GAGs by HPLC

For a more detailed analysis of the types and quantities of GAGs produced, High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol outlines the general steps for analyzing GAGs from a cell culture experiment.

Materials:

-

GAG samples from cell culture (as prepared in 5.1, without radiolabeling)

-

Chondroitinase ABC, Heparinase I, II, and III

-

Enzyme digestion buffers

-

HPLC system with a suitable anion-exchange column (e.g., SAX-HPLC)

-

UV detector

-

Mobile phase buffers (e.g., sodium phosphate gradient)

-

Disaccharide standards for different GAGs

Procedure:

-

GAG Isolation: Isolate total GAGs from the cell culture medium and cell lysate using methods such as CPC precipitation or anion-exchange chromatography.

-

Enzymatic Digestion:

-

Divide the GAG sample into aliquots.

-

Digest one aliquot with Chondroitinase ABC to break down chondroitin and dermatan sulfate into unsaturated disaccharides.

-

Digest another aliquot with a cocktail of Heparinases I, II, and III to depolymerize heparan sulfate and heparin.

-

-

HPLC Analysis:

-

Inject the digested samples onto the HPLC system.

-

Separate the resulting disaccharides using a salt gradient on an anion-exchange column.

-

Detect the unsaturated disaccharides by their UV absorbance at 232 nm.

-

-

Quantification:

-

Run disaccharide standards to create a calibration curve.

-

Identify and quantify the disaccharides in the samples by comparing their retention times and peak areas to the standards.

-

Signaling Pathways in Glucosamine-Mediated GAG Synthesis

The regulation of GAG synthesis is complex and involves multiple signaling pathways that can be influenced by growth factors, cytokines, and the availability of precursors like glucosamine. The activation of the Hexosamine Biosynthetic Pathway itself is a key regulatory point. Recent research suggests that glucosamine-mediated activation of the HBP can promote angiogenesis through the activation of Activating Transcription Factor 4 (ATF4).[9][10]

Caption: Simplified signaling cascade for growth factor-stimulated GAG synthesis.

References

- 1. Preparation of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Stimulation of glycosaminoglycan production in cultured human retroocular fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Glycosaminoglycans Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of glycosaminoglycan synthesis in cultured fibroblasts by hyperbaric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucosamine-Mediated Hexosamine Biosynthesis Pathway Activation Uses ATF4 to Promote "Exercise-Like" Angiogenesis and Perfusion Recovery in PAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucosamine Mediated Hexosamine Biosynthesis Pathway Activation Utilizes ATF4 to Promote “Exercise-Like” Angiogenesis and Perfusion Recovery in PAD - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Precursors of D-Glucosamine Oxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and biosynthetic pathways of D-glucosamine, the primary precursor to D-glucosamine oxime hydrochloride. It details the extraction and chemical synthesis methodologies, presenting quantitative data and experimental protocols for the production of D-glucosamine hydrochloride and its subsequent conversion to this compound.

Introduction to D-Glucosamine and its Oxime Derivative

D-glucosamine is a naturally occurring amino sugar and a fundamental component of various biological macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans.[1] It plays a crucial role in the structural integrity of tissues such as cartilage. Its derivative, this compound, is a compound of interest in pharmaceutical and biochemical research, with potential applications in the development of therapeutic agents.[2][3] This guide focuses on the foundational aspect of obtaining this molecule: its precursors derived from natural sources.

Natural Sources and Biosynthesis of D-Glucosamine Precursors

The primary industrial precursor to D-glucosamine and its salts is chitin (B13524) , the second most abundant biopolymer in nature after cellulose. D-glucosamine is also synthesized de novo in most organisms through the Hexosamine Biosynthesis Pathway (HBP) .

Chitin: A Primary Natural Resource

Chitin is a long-chain polymer of N-acetyl-D-glucosamine. Its most commercially exploited sources are the exoskeletons of crustaceans.

| Natural Source | Typical Chitin Content (% of dry weight) | Geographic Availability |

| Crab Shells | 15-40% | Worldwide coastal regions |

| Shrimp Shells | 13-42% | Worldwide coastal regions |

| Lobster Shells | 15-30% | Worldwide coastal regions |

| Fungal Mycelia (Aspergillus niger) | ~20% | Global (industrial fermentation) |

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is the natural route to D-glucosamine-6-phosphate, a key metabolic intermediate. This pathway utilizes glucose and glutamine as primary substrates.

Below is a diagram illustrating the key steps in the de novo synthesis of UDP-N-acetylglucosamine, the end-product of the HBP, from which D-glucosamine can be derived.

Caption: The Hexosamine Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction of the precursor D-glucosamine hydrochloride from chitin and its subsequent conversion to this compound.

Production of D-Glucosamine Hydrochloride from Chitin

The industrial production of D-glucosamine hydrochloride is primarily achieved through the acid hydrolysis of chitin. This process involves two key reactions: the cleavage of the β-(1→4)-glycosidic bonds and the deacetylation of the N-acetyl groups.

Caption: Acid Hydrolysis of Chitin.

Protocol: Acid Hydrolysis of Crustacean Shells

This protocol is adapted from established organic synthesis procedures.[4][5]

1. Materials and Equipment:

-

Cleaned and dried crab or shrimp shells, ground to a fine powder (~20 mesh)

-

Concentrated hydrochloric acid (HCl, ~37%)

-

6 N Hydrochloric acid

-

Activated charcoal (Norit)

-

Deionized water

-

Large beaker (2 L)

-

Heating mantle or water bath with mechanical stirrer

-

Filtration apparatus (Buchner funnel, filter paper, filter aid like Celite)

-

Rotary evaporator

-

Sintered glass filter

2. Procedure:

-

Demineralization: Place 200 g of ground crustacean shells in a 2 L beaker. Slowly add 6 N HCl until effervescence ceases, indicating the complete removal of calcium carbonate. Allow the mixture to stand for 4-6 hours. Filter the residue, wash with water until the filtrate is neutral, and dry the resulting chitin in an oven at 50-60°C. The expected yield of crude chitin is 40-70 g.

-

Hydrolysis and Deacetylation: To 40 g of the dried chitin in a 500 mL beaker, add 200 mL of concentrated HCl. Heat the mixture on a boiling water bath for 2.5 hours with continuous mechanical stirring until the solution is complete.

-

Decolorization: Cool the solution slightly and add 200 mL of water and 4 g of activated charcoal. Heat the mixture to approximately 60°C and stir for 1 hour.

-

Filtration: Filter the hot solution through a filter aid to remove the charcoal and any insoluble impurities. The filtrate should be a pale straw color. If necessary, the decolorization step can be repeated.

-

Crystallization: Concentrate the filtrate under reduced pressure at 50°C using a rotary evaporator until the volume is reduced to 10-15 mL. White crystals of D-glucosamine hydrochloride will precipitate.

-

Purification: Wash the crystals onto a sintered glass filter with 95% ethanol. Continue washing with 95% ethanol to remove residual acid and impurities. Dry the product. The expected yield is 24-28 g.

Quantitative Data from Hydrolysis:

| Parameter | Value/Condition | Reference |

| Starting Material | Chitin from crab shells | [4] |

| Acid | Concentrated HCl | [4][5] |

| Acid to Chitin Ratio (v/w) | 5:1 | [4] |

| Temperature | Boiling water bath (~100°C) | [4] |

| Reaction Time | 2.5 hours | [4] |

| Yield | 60-70% (based on chitin weight) | [4] |

Synthesis of this compound

The synthesis of this compound involves the reaction of the aldehyde group (in equilibrium with the hemiacetal) of D-glucosamine with hydroxylamine (B1172632) hydrochloride.

Protocol: Oximation of D-Glucosamine Hydrochloride

This is a general protocol adapted from standard procedures for the synthesis of aldoximes.[6][7][8][9]

1. Materials and Equipment:

-

D-glucosamine hydrochloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Methanol or Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Mortar and pestle (for solvent-free method)

-

Filtration apparatus

2. Procedure (Aqueous/Alcoholic Medium):

-

Reaction Setup: In a round-bottom flask, dissolve D-glucosamine hydrochloride (1 equivalent) in a minimal amount of water or a water/methanol mixture.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) to the solution. The sodium carbonate acts as a base to neutralize the HCl and liberate free hydroxylamine.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80°C) for a duration of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

3. Procedure (Solvent-Free Grinding Method):

-

Mixing: In a mortar, combine D-glucosamine hydrochloride (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).

-

Grinding: Thoroughly grind the mixture with a pestle for 5-15 minutes at room temperature. The reaction often proceeds to completion rapidly under these conditions.

-

Extraction and Purification: Add a suitable solvent like ethyl acetate (B1210297) to the ground mixture and filter to remove inorganic salts. The filtrate can then be concentrated and the product purified by recrystallization.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅ClN₂O₅ | [10] |

| Molecular Weight | 228.63 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity (HPLC) | ≥ 98% | [2] |

| Optical Rotation [α]20/D | -5 to -9° (c=2 in H₂O) | [2] |

| CAS Number | 54947-34-1 | [2][10] |

Conclusion

The primary natural precursor for the synthesis of this compound is D-glucosamine, which is most economically produced by the acid hydrolysis of chitin from crustacean waste. The biosynthetic precursor in living organisms is D-glucosamine-6-phosphate, formed via the hexosamine biosynthesis pathway. The provided experimental protocols offer a foundation for the laboratory-scale production of D-glucosamine hydrochloride and its subsequent conversion to the target oxime derivative, a compound with significant potential in various research and development sectors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. yccskarad.com [yccskarad.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. D-Glucosamine-oxime hydrochloride | 54947-34-1 | MG07026 [biosynth.com]

A Technical Guide to the Chemoenzymatic Synthesis of D-Glucosamine Oxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a feasible chemoenzymatic pathway for the synthesis of D-Glucosamine oxime hydrochloride. While a direct enzymatic catalysis for the oximation of D-glucosamine is not prominently described in current literature, this document outlines a robust two-stage process. The first stage involves the well-established chemical synthesis of the oxime from D-glucosamine. The second, conceptual stage explores the potential for subsequent enzymatic modifications, a critical area for the development of novel glycoconjugates and therapeutics. This guide offers detailed experimental protocols, data presentation, and workflow visualizations to support research and development in this promising field.

Introduction

This compound is a derivative of D-glucosamine, a naturally occurring amino sugar. The introduction of an oxime functional group enhances its chemical reactivity, making it a valuable intermediate for the synthesis of diverse molecular scaffolds and for conjugation to other molecules.[1][2] While the formation of oximes from reducing sugars and hydroxylamine (B1172632) is a standard chemical procedure, the integration of enzymatic steps can offer superior selectivity and efficiency in subsequent modifications, aligning with the principles of green chemistry.[3][4] This guide details a practical chemoenzymatic approach, starting with the chemical synthesis of the target compound and followed by a discussion of potential enzymatic downstream processing.

Chemoenzymatic Synthesis Pathway Overview

The proposed pathway consists of two main stages:

-

Chemical Oximation: The synthesis of D-Glucosamine oxime from D-Glucosamine hydrochloride and hydroxylamine hydrochloride. This reaction is typically performed under mild aqueous conditions.

-

Enzymatic Modification (Conceptual): The use of enzymes, such as glycosyltransferases, to further modify the synthesized D-Glucosamine oxime. This concept is based on existing research demonstrating that sugar oximes can act as substrates for such enzymes.[3]

Experimental Protocols

This protocol is adapted from general procedures for the synthesis of sugar oximes.[4][5]

Materials:

-

D-Glucosamine hydrochloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve D-Glucosamine hydrochloride (e.g., 10 mmol) in 100 mL of deionized water.

-

Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (e.g., 12 mmol). Stir the mixture at room temperature until all solids are dissolved.

-

pH Adjustment: Slowly add anhydrous sodium carbonate in small portions until the pH of the solution is raised to approximately 8-9. This neutralizes the hydrochloride and facilitates the reaction.[6]

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the solution using a rotary evaporator under reduced pressure.

-

To the resulting syrup, add 150 mL of ethanol to precipitate the product.

-

Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol and then with diethyl ether.

-

-

Drying: Dry the final product, this compound, under vacuum to a constant weight.

This conceptual protocol is based on the enzymatic galactosylation of N-acetylglucosamine (GlcNAc) oximes.[3]

Materials:

-

This compound (synthesized in Stage 1)

-

β(1,4)-Galactosyltransferase (β4GalT1)

-

Uridine diphosphate (B83284) galactose (UDP-Gal)

-

MES buffer (pH ~7.0)

-

Bovine Serum Albumin (BSA)

-

MnCl₂

-

HPLC system for analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

D-Glucosamine oxime (e.g., 5 mM)

-

UDP-Gal (e.g., 7.5 mM)

-

MES buffer (50 mM, pH 7.0)

-

BSA (0.5 mg/mL)

-

MnCl₂ (10 mM)

-

-

Enzyme Addition: Initiate the reaction by adding β4GalT1 to the mixture.

-

Incubation: Incubate the reaction at 37°C. Extended reaction times (e.g., 24-144 hours) may be necessary, as observed with similar substrates.[3]

-

Analysis: Monitor the formation of the galactosylated product by HPLC. Compare the retention times with starting materials.

-

Purification: The product can be purified using preparative HPLC or other suitable chromatographic techniques.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the chemoenzymatic synthesis.

Table 1: Chemical Synthesis Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | D-Glucosamine HCl | - |

| Reagent | Hydroxylamine HCl | [6] |

| Base | Sodium Carbonate | [6] |

| Solvent | Water | [5] |

| Reaction Time | 4-6 hours | - |

| Temperature | Room Temperature | [5] |

| Typical Yield | > 90% | [6] |

Table 2: Conceptual Enzymatic Reaction Parameters

| Parameter | Condition | Rationale / Reference |

| Enzyme | β(1,4)-Galactosyltransferase | Known to act on sugar oximes[3] |

| Substrate 1 | D-Glucosamine Oxime | Target for modification |

| Substrate 2 | UDP-Galactose | Galactose donor |

| Buffer | MES, pH 7.0 | Optimal for many glycosyltransferases[3] |

| Cofactor | MnCl₂ | Required by many glycosyltransferases |

| Temperature | 37°C | Standard for enzymatic reactions |

| Expected Conversion | 15-60% | Based on GlcNAc oxime conversion[3] |

Conclusion

The synthesis of this compound is readily achievable through established chemical methods. This guide provides a detailed protocol for its preparation, setting the stage for further innovative research in glycochemistry. The true potential for drug development professionals and scientists lies in the subsequent enzymatic modification of this versatile intermediate. As demonstrated by analogous reactions, sugar oximes are viable substrates for enzymes like glycosyltransferases, opening up pathways to novel glycoconjugates with potentially enhanced therapeutic properties. The presented chemoenzymatic approach offers a powerful strategy for creating complex and valuable carbohydrate-based molecules. Further research should focus on exploring a wider range of enzymes and optimizing reaction conditions for the enzymatic modification of D-Glucosamine oxime.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. ias.ac.in [ias.ac.in]

- 6. asianpubs.org [asianpubs.org]

Investigating the Anti-Inflammatory Properties of D-Glucosamine Oxime Hydrochloride: A Technical Guide

Disclaimer: Scientific literature with specific data on the anti-inflammatory properties of D-Glucosamine oxime hydrochloride is currently limited. This guide synthesizes information from studies on the parent compound, D-Glucosamine, and its common derivatives, such as D-Glucosamine hydrochloride, to provide a comprehensive overview of the potential mechanisms and experimental frameworks for investigation. The findings presented herein are extrapolated from research on these closely related molecules and should be considered as a foundation for future targeted studies on this compound.

Introduction

D-Glucosamine is a naturally occurring amino sugar and a fundamental component of glycosaminoglycans, which are essential for the structure and function of cartilage and other connective tissues. While widely recognized for its use in managing osteoarthritis, emerging evidence highlights the potent anti-inflammatory properties of glucosamine (B1671600) and its derivatives. These compounds have been shown to modulate key inflammatory pathways, thereby reducing the expression and production of pro-inflammatory mediators. This compound, as a derivative, is posited to share or potentially enhance these anti-inflammatory effects due to its unique oxime functional group, which may alter its reactivity and biological activity.

This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of glucosamine compounds, detailed experimental protocols for their investigation, and a summary of relevant quantitative data. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound and related molecules in inflammatory diseases.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of glucosamine are primarily attributed to its ability to suppress the activation of critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as Interleukin-1β (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.

Glucosamine has been demonstrated to interfere with this pathway at several points. Studies have shown that glucosamine can prevent the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the nuclear translocation of its p50 and p65 subunits.[1][2] This ultimately leads to a downregulation of NF-κB-mediated gene expression.

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in the cellular response to inflammatory stimuli. Activation of this pathway leads to the phosphorylation and activation of various downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Glucosamine has been shown to suppress the phosphorylation of p38 MAPK in various cell types, including neutrophils and macrophages.[3] By inhibiting the activation of p38 MAPK, glucosamine can effectively reduce the production of key inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative effects of glucosamine and its derivatives on various inflammatory markers, as reported in the scientific literature.

Table 1: In Vitro Effects of Glucosamine on Inflammatory Mediator Production

| Cell Type | Stimulus | Glucosamine Compound | Concentration | Effect | Reference |

| Rat Annulus Cells | IL-1α (10 ng/mL) | Glucosamine HCl | 4.5 mg/mL | Complete inhibition of IL-6 and TNF-α | [4] |

| Rat Nucleus Cells | IL-1α (10 ng/mL) | Glucosamine HCl | 4.5 mg/mL | 89% reduction in IL-6, 91% reduction in PGE₂, 90% reduction in NO | [4] |

| Human Neutrophils | fMLP | Glucosamine | 0.01-1 mM | Dose-dependent suppression of superoxide (B77818) anion generation | [3] |

| RAW 264.7 Macrophages | LPS | Glucosamine HCl | Not specified | Decreased iNOS and COX-2 protein and mRNA expression | [5] |

| HaCaT Cells | None | Glucosamine | 1-10 mM | Dose-dependent decrease in IL-6, IL-8, TNF-α, and IL-1β expression | [6][7] |

| Human Chondrocytes | IL-1β/OSM | Glucosamine | Not specified | 4-fold amelioration of IL-1β induced IL-1β expression | [2] |

Table 2: Clinical Effects of Glucosamine on Inflammatory Markers

| Study Population | Intervention | Duration | Effect on C-Reactive Protein (CRP) | Reference |

| Healthy, overweight adults | 1500 mg/day Glucosamine HCl + 1200 mg/day Chondroitin Sulfate | 28 days | 23% lower serum CRP compared to placebo | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Nitric Oxide Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate. Measure the absorbance at 540 nm to determine the NO concentration.

-

Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability (MTT Assay): Assess the cytotoxicity of the test compound by performing an MTT assay on the remaining cells in the plate.

Western Blot Analysis of p38 MAPK Phosphorylation in Neutrophils

This protocol details the procedure for detecting the phosphorylation status of p38 MAPK in human neutrophils treated with a test compound.

Materials:

-

Isolated human peripheral blood neutrophils

-

RPMI 1640 medium

-

fMLP (N-formyl-methionyl-leucyl-phenylalanine)

-

This compound

-